2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is a synthetic organic compound with the molecular formula C14H21ClN2O4S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a chloro group, a diethylsulfamoyl group, and an ethoxyphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 3-(diethylsulfamoyl)-4-ethoxyaniline, and suitable reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide
- 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide
Uniqueness
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGFFVSELERLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.